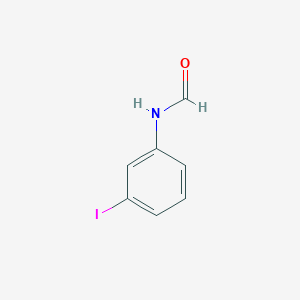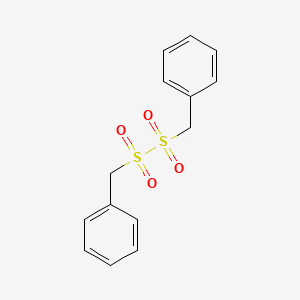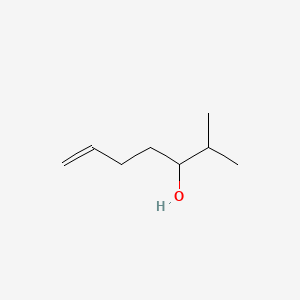![molecular formula C10H16O2 B14451427 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol CAS No. 76185-09-6](/img/structure/B14451427.png)
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylbicyclo[311]hept-1-ene-3-peroxol is a complex organic compound characterized by its bicyclic structure and the presence of a peroxol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol typically involves the oxidation of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene. This can be achieved using various oxidizing agents under controlled conditions to introduce the peroxol group. The reaction conditions often require careful temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the peroxol group into hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated compounds, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol involves its ability to undergo redox reactions. The peroxol group can participate in electron transfer processes, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: A structurally similar compound without the peroxol group.
α-Pinene: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that lack this functional group.
Propriétés
Numéro CAS |
76185-09-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7,9,11H,4-5H2,1-3H3 |
Clé InChI |
AJRWWINKZKRWHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(C2(C)C)CC1OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)



![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)


![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)




